molecular formula C10H10FNO B256954 2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro-

2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro-

Cat. No. B256954
M. Wt: 179.19 g/mol
InChI Key: QUDNQQGKBSIWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro- is a synthetic compound with potential applications in scientific research. It is a member of the indole family of organic compounds and has been the subject of numerous studies in recent years due to its unique properties and potential uses.

Mechanism of Action

The exact mechanism of action of 2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro- is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to target specific proteins involved in cancer cell growth and proliferation, as well as in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have demonstrated that 2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro- has a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as to modulate the activity of certain neurotransmitters and hormones. It has also been shown to promote cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro- in lab experiments is its relatively low toxicity and high selectivity for specific targets. However, its synthesis can be challenging and time-consuming, and its effects may vary depending on the specific cell or tissue type being studied.

Future Directions

There are a number of potential future directions for research involving 2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro-. One area of interest is in the development of new cancer therapies based on its anti-tumor properties. It may also be investigated for its potential use in the treatment of other diseases, such as depression and neurological disorders. Further studies may also be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro- is typically achieved through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 2-bromoacetophenone with ethylamine, followed by the addition of sodium hydride and 5-fluoro-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro- has a wide range of potential applications in scientific research. One area of interest is in the study of cancer and other diseases, where it has been shown to have anti-tumor and anti-inflammatory properties. It has also been investigated for its potential use as an antidepressant and as a treatment for neurological disorders.

properties

IUPAC Name

1-ethyl-5-fluoro-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDNQQGKBSIWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263632
Record name 1-Ethyl-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indol-2-one, 1-ethyl-5-fluoro-1,3-dihydro-

CAS RN

41192-32-9
Record name 1-Ethyl-5-fluoro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41192-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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